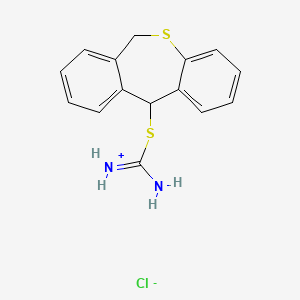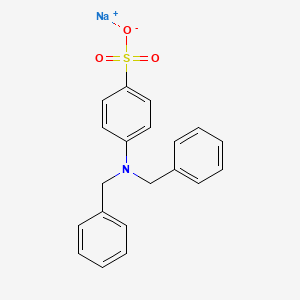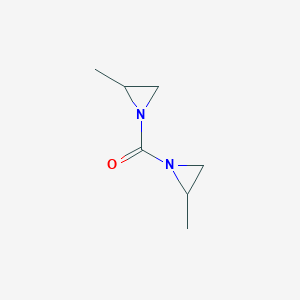
Bis(2-methylaziridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylaziridin-1-yl)methanone: is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.183 g/mol . It is also known by its systematic name, Aziridine, 1,1′-carbonylbis[2-methyl- . This compound is part of the aziridine family, which is characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylaziridin-1-yl)methanone typically involves the reaction of 2-methylaziridine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3C2H3N+COCl2→C7H12N2O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylaziridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylaziridin-1-yl)methanone is used as a building block in organic synthesis. Its high reactivity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of aziridines on biological systems. It can act as a cross-linking agent in DNA and protein studies .
Medicine: Aziridines are known for their ability to alkylate DNA, which can lead to cell death in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to form strong bonds with various substrates .
Wirkmechanismus
The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of the aziridine family.
2-methylaziridine: A simpler analog with a single aziridine ring.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings linked by a phenylene group.
Uniqueness: Bis(2-methylaziridin-1-yl)methanone is unique due to its bis-aziridine structure, which provides higher reactivity and the ability to form cross-links in biological and industrial applications. This makes it more versatile compared to simpler aziridines .
Eigenschaften
CAS-Nummer |
7259-82-7 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
bis(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SDMVZETWVZJRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)N2CC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


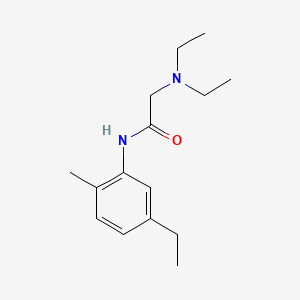
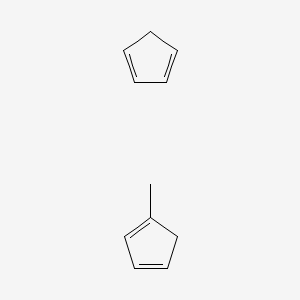
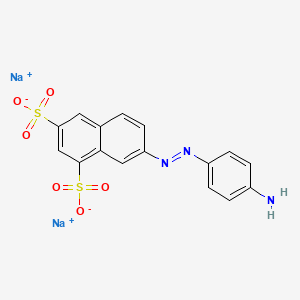
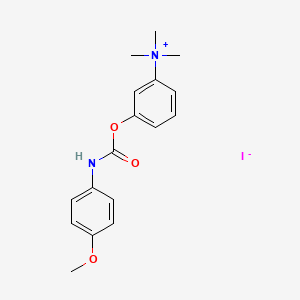
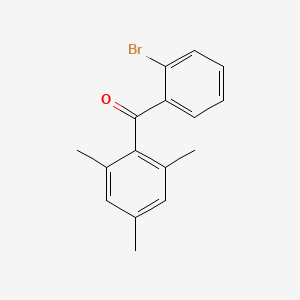
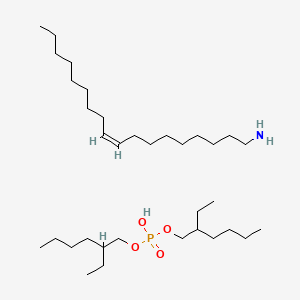
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
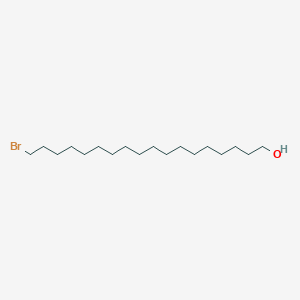
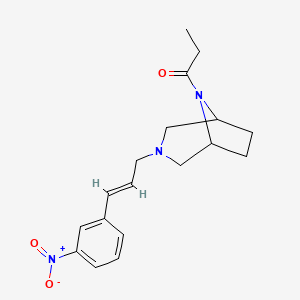
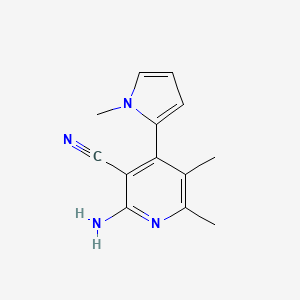
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
